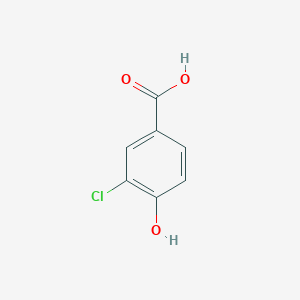

3-Chloro-4-hydroxybenzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNLHMKIGMZKJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192747 | |

| Record name | 3-Chloro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3964-58-7 | |

| Record name | 3-Chloro-4-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3964-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLORO-4-HYDROXYBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-4-HYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WF3LNJ6Q5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Versatility of 3-Chloro-4-hydroxybenzoic Acid and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-hydroxybenzoic acid and its derivatives represent a class of phenolic compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of their antimicrobial, antioxidant, anticancer, and enzyme inhibitory properties. Detailed experimental protocols for assessing these activities are provided, alongside a quantitative summary of reported biological data to facilitate comparative analysis. Furthermore, this guide elucidates the key signaling pathways modulated by these compounds and presents visual representations of experimental workflows and molecular interactions to support further research and drug development endeavors.

Introduction

Phenolic acids are a widely studied class of secondary metabolites in plants, recognized for their diverse therapeutic properties. Among these, halogenated hydroxybenzoic acids have garnered significant interest due to the influence of halogen substituents on their chemical reactivity and biological efficacy. This compound, a chlorinated derivative of the ubiquitous 4-hydroxybenzoic acid (PHBA), serves as a key structural motif in the design of novel therapeutic agents. The presence of the chloro group at the C3 position and a hydroxyl group at the C4 position of the benzene ring imparts unique electronic and steric properties that modulate its interactions with biological targets. This guide explores the multifaceted biological activities of this compound and its structural analogs, providing a foundational resource for researchers in pharmacology, medicinal chemistry, and drug discovery.

Antimicrobial Activity

Derivatives of this compound have been investigated for their potential as antimicrobial agents, including as herbicides, fungicides, and antibacterials.[1] The introduction of a chlorine atom can enhance the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for this compound and its analogs against various microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4-Chlorosalicylic acid | E. coli | 250 | [2] |

| 4-((5-Bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid derivative | - | - | [1] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 3 | E. faecium E5 | 125 (MBEC) | [3] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4 | S. aureus ATCC 6538 | 125 | [3] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4 | B. subtilis ATCC 6683 | 125 | [3] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4 | E. faecium E5 | 125 (MBEC) | [3] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4 | S. aureus ATCC 6538 | 125 (MBEC) | [3] |

MBEC: Minimum Biofilm Eradication Concentration

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

-

Test compound (e.g., this compound analog)

-

Bacterial strain (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

-

Sterile pipette tips and tubes

Procedure:

-

Prepare Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate to achieve a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Antimicrobial Susceptibility Testing Workflow

Antioxidant Activity

Phenolic compounds, including hydroxybenzoic acids, are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The chloro-substituent can influence the antioxidant capacity by altering the electron density of the aromatic ring and the dissociation energy of the phenolic hydroxyl group.

Quantitative Antioxidant Data

The following table presents the half-maximal inhibitory concentration (IC50) values for the antioxidant activity of various hydroxybenzoic acid analogs.

| Compound | Assay | IC50 (µM) | Reference |

| 3,4-Dihydroxybenzoic acid | DPPH | - | [4] |

| 2,4-Dihydroxybenzoic acid | DPPH | > 120,000 | [4] |

| 3,5-Dihydroxybenzoic acid | DPPH | > 1,000 | [4] |

| 3,4,5-Trihydroxybenzoic acid (Gallic Acid) | DPPH | 2.42 | [4] |

| 2,3-Dihydroxybenzoic acid | DPPH | - | [4] |

| 2,5-Dihydroxybenzoic acid | DPPH | - | [4] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the free radical scavenging activity of a compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

Test compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare Solutions: Prepare a stock solution of the test compound in methanol. Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

Reaction Mixture: In a 96-well plate, add different concentrations of the test compound to the wells. Then, add the DPPH solution to each well to initiate the reaction. A control well should contain methanol and the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the concentration of the compound.

DPPH Antioxidant Assay Workflow

Anticancer Activity

Several benzoic acid derivatives have been shown to possess anticancer properties, acting through various mechanisms including the induction of apoptosis and inhibition of cell proliferation. The presence and position of substituents on the benzoic acid scaffold are critical for their cytotoxic effects.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound analogs against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Copper(II) complex with 4-chloro-3-nitrobenzoic acid (1) | HeLa | 8.99 (48h) | [5] |

| Copper(II) complex with 4-chloro-3-nitrobenzoic acid (1) | A549 | 11.32 (48h) | [5] |

| Copper(II) complex with 4-chloro-3-nitrobenzoic acid (1) | HepG2 | 12.19 (48h) | [5] |

| Copper(II) complex with 4-chloro-3-nitrobenzoic acid (2) | HepG2 | 24.46 (48h) | [5] |

| Copper(II) complex with 4-chloro-3-nitrobenzoic acid (2) | HeLa | 35.92 (48h) | [5] |

| Copper(II) complex with 4-chloro-3-nitrobenzoic acid (2) | A549 | 44.85 (48h) | [5] |

| 4-Methylbenzamide Derivative 7 | K562 | - | [6] |

| 4-Methylbenzamide Derivative 7 | HL-60 | - | [6] |

| 4-Methylbenzamide Derivative 7 | MCF-7 | - | [6] |

| 4-Methylbenzamide Derivative 7 | HeLa | - | [6] |

| 4-Methylbenzamide Derivative 7 | HepG2 | - | [6] |

| 4-Methylbenzamide Derivative 7 | A-549 | - | [6] |

| 4-Methylbenzamide Derivative 10 | K562 | - | [6] |

| 4-Methylbenzamide Derivative 10 | HL-60 | - | [6] |

| 4-Methylbenzamide Derivative 10 | MCF-7 | - | [6] |

| 4-Methylbenzamide Derivative 10 | HeLa | - | [6] |

| 4-Methylbenzamide Derivative 10 | HepG2 | - | [6] |

| 4-Methylbenzamide Derivative 10 | A-549 | - | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the compound concentration.

MTT Cytotoxicity Assay Workflow

Signaling Pathways in Anticancer Activity

Phenolic compounds, including benzoic acid derivatives, can exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. Key pathways include:

-

NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation and cancer. Some phenolic compounds can inhibit the activation of NF-κB, leading to the downregulation of anti-apoptotic genes and the promotion of apoptosis in cancer cells.[7][8]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. Certain polyphenols can modulate the MAPK pathway, leading to cell cycle arrest and apoptosis.[9][10][11]

-

Induction of Apoptosis: Many benzoic acid derivatives induce programmed cell death (apoptosis) in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, involving the activation of caspases and regulation of Bcl-2 family proteins.[12][13]

General Anticancer Signaling Pathways

Enzyme Inhibition

This compound and its analogs have been shown to inhibit the activity of various enzymes, including urease and tyrosinase, which are implicated in pathological conditions.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a therapeutic strategy for treating infections caused by these bacteria.

| Compound | IC50 (µM) | Reference |

| Thiourea (Standard) | 27.5 (µg/mL) | [14] |

| 3-chloro, 4-fluoro substituted derivative (2i) | 27.1 (µg/mL) | [14] |

This protocol describes a colorimetric assay to measure urease activity by quantifying the ammonia produced.

Materials:

-

Urease enzyme (e.g., from Jack bean)

-

Urea solution

-

Test compound

-

Phosphate buffer (pH 7.0)

-

Phenol-nitroprusside solution

-

Alkaline hypochlorite solution

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Reaction Mixture: In a 96-well plate, mix the urease enzyme solution with the test compound at various concentrations and incubate for a short period.

-

Substrate Addition: Add the urea solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined time.

-

Color Development: Stop the reaction and induce color development by adding the phenol-nitroprusside and alkaline hypochlorite solutions. This reaction forms a colored indophenol complex in the presence of ammonia.

-

Absorbance Measurement: Measure the absorbance of the colored product at a wavelength of around 630 nm.

-

Calculation: The percentage of urease inhibition is calculated by comparing the absorbance of the test samples with that of a control without the inhibitor. The IC50 value is then determined.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its overactivity can lead to hyperpigmentation disorders. Tyrosinase inhibitors are therefore of interest in cosmetics and dermatology.

| Compound | IC50 (µM) | Reference |

| Kojic Acid (Standard) | 20.00 | [15] |

| 4-Chlorosalicylic acid | 1100 (diphenolase) | [2] |

| 4-Chlorosalicylic acid | 1890 (monophenolase) | [2] |

| 3-chloro-4-fluorophenyl-based benzamide (1d-f) | 0.19 - 1.72 | [16] |

| 4-hydroxybenzoic acid | - | [17] |

This protocol outlines a common method for assessing tyrosinase inhibitory activity using L-DOPA as a substrate.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Test compound

-

Phosphate buffer (pH 6.8)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Reaction Mixture: In a 96-well plate, add the test compound at various concentrations to a solution of L-DOPA in phosphate buffer.

-

Enzyme Addition: Initiate the reaction by adding mushroom tyrosinase solution to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).

-

Absorbance Measurement: Monitor the formation of dopachrome, a colored product of the enzymatic reaction, by measuring the absorbance at approximately 475 nm at regular intervals.

-

Calculation: The rate of reaction is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of a control without the inhibitor. The IC50 value is then calculated.

General Enzyme Inhibition Assay Workflow

Conclusion

This compound and its analogs exhibit a remarkable range of biological activities, making them promising scaffolds for the development of new therapeutic agents. Their antimicrobial, antioxidant, anticancer, and enzyme inhibitory properties, supported by the data and protocols presented in this guide, highlight their potential in addressing various pathological conditions. The elucidation of their mechanisms of action, particularly their influence on key signaling pathways such as NF-κB and MAPK, provides a rational basis for their further optimization and development. The provided experimental methodologies and workflow diagrams serve as a practical resource for researchers aiming to explore the therapeutic potential of this versatile class of compounds. Future studies should focus on establishing clear structure-activity relationships, optimizing pharmacokinetic properties, and conducting in vivo efficacy and safety evaluations to translate the promising in vitro activities of these compounds into clinical applications.

References

- 1. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Modulatory Effects of Polyphenols on Apoptosis Induction: Relevance for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. US8198328B2 - Treatment of cancer using benzoic acid derivatives - Google Patents [patents.google.com]

3-Chloro-4-hydroxybenzoic Acid: A Technical Examination of Its Antimicrobial and Antifungal Potential

For Researchers, Scientists, and Drug Development Professionals

While 3-Chloro-4-hydroxybenzoic acid is recognized as a valuable intermediate in the synthesis of advanced antimicrobial agents, comprehensive studies detailing its intrinsic antimicrobial and antifungal properties are not extensively available in current literature. This technical guide consolidates the existing knowledge on related hydroxybenzoic acid derivatives to provide a predictive framework for the potential activity of this compound. Furthermore, it outlines the standardized experimental protocols necessary for a thorough evaluation of its antimicrobial efficacy and elucidates its role as a precursor in the development of potent pharmaceuticals.

Quantitative Antimicrobial and Antifungal Data of Related Hydroxybenzoic Acid Derivatives

To contextualize the potential antimicrobial and antifungal activity of this compound, this section summarizes the quantitative data from studies on structurally similar compounds. The following tables present the Minimum Inhibitory Concentration (MIC) values of various hydroxybenzoic acid derivatives against a range of bacterial and fungal strains. This comparative data offers insights into the structure-activity relationships that may govern the efficacy of this class of compounds.

Table 1: Antibacterial Activity of Hydroxybenzoic Acid Derivatives

| Compound | Bacterium | MIC (µg/mL) | Reference |

| 2,4-Dihydroxybenzoic acid | Escherichia coli | 2000 | [1] |

| 3,4-Dihydroxybenzoic acid | Escherichia coli | 2000 | [1] |

| 2,4-Dihydroxybenzoic acid | Pseudomonas aeruginosa | 2000 | [1] |

| 3,4-Dihydroxybenzoic acid | Pseudomonas aeruginosa | 2000 | [1] |

| 2,4-Dihydroxybenzoic acid | Staphylococcus aureus | 2000 | [1] |

| 3,4-Dihydroxybenzoic acid | Staphylococcus aureus | 2000 | [1] |

| 2,4-Dihydroxybenzoic acid | Bacillus subtilis | 2000 | [1] |

| 3,4-Dihydroxybenzoic acid | Bacillus subtilis | 2000 | [1] |

| 5-(p-hydroxybenzoyl) shikimic acid | Escherichia coli | 100 | [2] |

| 5-(p-hydroxybenzoyl) shikimic acid | Methicillin-resistant Staphylococcus haemolyticus | 100 | [2] |

| 5-(p-hydroxybenzoyl) shikimic acid | Staphylococcus aureus | >100 | [2] |

| 5-(p-hydroxybenzoyl) shikimic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | >100 | [2] |

| 5-(p-hydroxybenzoyl) shikimic acid | Klebsiella pneumoniae | >100 | [2] |

Table 2: Antifungal Activity of Hydroxybenzoic Acid Derivatives

| Compound | Fungus | MIC (µg/mL) | Reference |

| 3,4,5-Trihydroxybenzoic acid | Candida albicans ATCC 10231 | 128 | [3][4] |

| 3,4,5-Trihydroxybenzoic acid | Candida krusei ATCC 6258 | 128 | [3][4] |

| 3,4,5-Trihydroxybenzoic acid | Trichophyton sp. | 32 | [3][4] |

| 3,4,5-Trihydroxybenzoic acid | Epidermophyton floccosum | 32 | [3][4] |

| 3,4,5-Trihydroxybenzoic acid | Microsporum sp. | 64 | [3] |

| 2,4-Dihydroxybenzoic acid | Candida albicans | 2000 | [1] |

| 3,4-Dihydroxybenzoic acid | Candida albicans | 2000 | [1] |

| 4-Hydroxybenzoic acid-based hydrazide-hydrazones | Sclerotinia sclerotiorum | 0.5 - 1.8 (IC50) | [5] |

Standardized Experimental Protocols for Antimicrobial Susceptibility Testing

A thorough investigation of the antimicrobial and antifungal properties of this compound necessitates the application of standardized and reproducible experimental methodologies. The following protocols for broth microdilution and agar disk diffusion are fundamental for determining the antimicrobial efficacy of a test compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Workflow:

Caption: Workflow for MIC determination using the broth microdilution method.

Detailed Methodology:

-

Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: The test microorganism is cultured overnight and then diluted to a standardized concentration, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.

-

Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. The plate also includes a positive control (microorganism in broth without the compound) and a negative control (broth only). The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

Determination of MIC: After incubation, the wells are examined for visible turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Agar Disk Diffusion Method

The agar disk diffusion method is a qualitative or semi-quantitative assay used to assess the susceptibility of a microorganism to a particular antimicrobial agent.

Experimental Workflow:

Caption: Workflow for the agar disk diffusion susceptibility test.

Detailed Methodology:

-

Plate Preparation and Inoculation: A standardized suspension of the test microorganism is evenly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Disk Application: Sterile paper disks of a standard diameter are impregnated with a known concentration of this compound and placed firmly on the inoculated agar surface.

-

Incubation: The plates are incubated under suitable conditions to allow for microbial growth and diffusion of the compound from the disk into the agar.

-

Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around the disk. The size of this zone is proportional to the susceptibility of the microorganism to the compound.

Role as a Precursor in Antimicrobial Synthesis

A significant aspect of the scientific interest in this compound is its application as a key intermediate in the synthesis of more complex and potent antimicrobial drugs. For instance, various halogenated benzoic acids are utilized in the development of quinolonecarboxylic acid antibiotics.

Logical Relationship:

Caption: Role of this compound as a precursor.

This synthetic pathway highlights that while this compound may possess some inherent antimicrobial activity, its primary value in the pharmaceutical industry often lies in its utility as a building block for creating novel antibiotics with enhanced efficacy and broader spectrum of activity.

Conclusion and Future Directions

To fully elucidate the therapeutic potential of this compound, further research is imperative. This should include:

-

Comprehensive antimicrobial and antifungal screening: Utilizing the standardized protocols outlined above to test the compound against a broad panel of clinically relevant bacteria and fungi.

-

Mechanism of action studies: Investigating how the compound might inhibit microbial growth, for example, through disruption of cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to understand how modifications to its chemical structure impact its antimicrobial potency.

Such studies will be instrumental in determining whether this compound can be developed as a standalone antimicrobial agent or if its primary role will remain as a critical precursor in the synthesis of next-generation antibiotics.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. This compound | C7H5ClO3 | CID 19860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Thermal Stability and Decomposition of 3-Chloro-4-hydroxybenzoic Acid: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-hydroxybenzoic acid is a key intermediate in the synthesis of a variety of pharmaceuticals and other specialty chemicals. A thorough understanding of its thermal stability and decomposition profile is critical for ensuring safe handling, processing, and storage, as well as for the optimization of synthetic routes where it is used as a reactant. This technical guide provides a review of the available information on the thermal properties of this compound. However, a comprehensive literature search did not yield specific quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this particular compound. This guide, therefore, outlines the general principles and experimental protocols for such an analysis, drawing parallels from studies on similar benzoic acid derivatives.

Introduction

This compound, with the chemical formula C₇H₅ClO₃, is a crystalline solid at room temperature.[1] Its structure, featuring a carboxylic acid, a hydroxyl group, and a chlorine atom on the benzene ring, makes it a versatile building block in organic synthesis. The thermal behavior of such molecules is of paramount importance as it dictates the upper-temperature limits for its use and can provide insights into potential degradation pathways and the nature of its decomposition products. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential tools for characterizing these properties.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClO₃ | [2][3][4] |

| Molecular Weight | 172.57 g/mol | [1][2] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Melting Point | Approximately 234 °C | [1] |

| Solubility | Soluble in polar solvents like water, ethanol, and methanol. Solubility increases with temperature. | [1] |

Thermal Stability and Decomposition Analysis (Hypothetical)

Experimental Protocols

3.1.1. Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Objective: To determine the temperatures at which the compound decomposes and the extent of mass loss at each stage.

-

Apparatus: A thermogravimetric analyzer.

-

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).

-

The analysis is typically run under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition, and also potentially under an oxidative atmosphere (e.g., air) for comparison.

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

3.1.2. Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

-

Apparatus: A differential scanning calorimeter.

-

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or other suitable pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

Expected Data and Interpretation

Based on the analysis of similar aromatic carboxylic acids, the following data could be anticipated.

Table 2: Hypothetical Thermal Analysis Data for this compound

| Analysis | Parameter | Expected Observation |

| TGA | Onset of Decomposition (Tonset) | A temperature above the melting point, likely in the range of 250-350 °C. |

| Peak Decomposition Temperature (Tpeak) | The temperature at which the rate of mass loss is maximum. | |

| Mass Loss (%) | Significant mass loss corresponding to the decarboxylation and potential loss of HCl. | |

| Residual Mass (%) | The percentage of the initial mass remaining at the end of the experiment. | |

| DSC | Melting Endotherm | A sharp endothermic peak corresponding to the melting point (~234 °C). |

| Decomposition Exotherm/Endotherm | One or more exothermic or endothermic peaks following the melting point, indicating decomposition. The nature of the peak (exothermic or endothermic) would depend on the specific decomposition reactions. | |

| Enthalpy of Fusion (ΔHfus) | The energy required to melt the sample, calculated from the area of the melting peak. | |

| Enthalpy of Decomposition (ΔHdecomp) | The heat released or absorbed during decomposition, calculated from the area of the decomposition peak(s). |

Potential Decomposition Pathways

The thermal decomposition of this compound can be hypothesized to proceed through several pathways, primarily involving the carboxylic acid and hydroxyl functional groups, as well as the carbon-chlorine bond.

A likely initial step is decarboxylation (loss of CO₂), a common thermal decomposition route for carboxylic acids. This would lead to the formation of 2-chlorophenol. Further heating could lead to more complex reactions, including the elimination of HCl or polymerization of the resulting phenolic species.

Caption: Hypothetical initial decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

A logical workflow for the complete thermal characterization of this compound is depicted below.

References

An In-depth Technical Guide to the Solubility of 3-Chloro-4-hydroxybenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-4-hydroxybenzoic acid in various organic solvents. Due to a lack of extensive publicly available quantitative solubility data for this specific compound, this document outlines the established principles of its solubility based on its chemical structure and presents standardized experimental protocols for its determination. The provided data tables and visualizations serve as a template for researchers to populate with their own experimental findings. This guide is intended to be a valuable resource for scientists and professionals involved in drug development, chemical synthesis, and formulation science, enabling them to effectively handle and utilize this compound in their work.

Introduction

This compound is a substituted aromatic carboxylic acid with significant applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a carboxylic acid group, a hydroxyl group, and a chlorine atom on the benzene ring, dictates its physicochemical properties, including its solubility in different solvent systems. Understanding the solubility of this compound is critical for its purification, reaction chemistry, formulation, and ultimately, its bioavailability in pharmaceutical applications.

This guide summarizes the known qualitative solubility information for this compound, provides detailed experimental protocols for quantitative solubility determination, and presents a framework for organizing and visualizing solubility data.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅ClO₃ |

| Molecular Weight | 172.57 g/mol [1] |

| CAS Number | 3964-58-7 |

| Appearance | White to pale yellow crystalline solid[1] |

| Melting Point | 171-173 °C |

Qualitative Solubility Profile

This compound is generally characterized as being soluble in polar organic solvents.[1] The presence of the carboxylic acid and hydroxyl groups allows for hydrogen bonding with protic solvents, enhancing its solubility in alcohols. The overall polarity of the molecule contributes to its miscibility with a range of polar organic solvents.

Based on available information and the principles of "like dissolves like," the following qualitative solubility profile can be inferred:

-

High Solubility: Methanol, Ethanol, Acetone

-

Moderate Solubility: Isopropanol, Ethyl Acetate

-

Low to Insoluble: Toluene, Hexane, Chloroform

The solubility is also expected to be temperature-dependent, with an increase in solubility at higher temperatures.[1]

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents at various temperatures is not extensively reported in publicly accessible literature. The following tables are presented as a template for researchers to record their experimental data in a structured and comparable format.

Table 1: Solubility of this compound in Various Organic Solvents at 298.15 K (25 °C)

| Solvent | Molar Mass ( g/mol ) | Solubility ( g/100 mL) | Mole Fraction (x₁) |

| Methanol | 32.04 | Data Not Available | Data Not Available |

| Ethanol | 46.07 | Data Not Available | Data Not Available |

| 1-Propanol | 60.10 | Data Not Available | Data Not Available |

| 1-Butanol | 74.12 | Data Not Available | Data Not Available |

| Acetone | 58.08 | Data Not Available | Data Not Available |

| Ethyl Acetate | 88.11 | Data Not Available | Data Not Available |

Table 2: Temperature Dependence of this compound Solubility in Methanol

| Temperature (K) | Temperature (°C) | Solubility ( g/100 mL) | Mole Fraction (x₁) |

| 293.15 | 20 | Data Not Available | Data Not Available |

| 298.15 | 25 | Data Not Available | Data Not Available |

| 303.15 | 30 | Data Not Available | Data Not Available |

| 308.15 | 35 | Data Not Available | Data Not Available |

| 313.15 | 40 | Data Not Available | Data Not Available |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the accurate determination of the solubility of this compound.

Gravimetric Method

This is a widely used and reliable method for determining the equilibrium solubility of a solid in a liquid.

5.1.1. Materials and Apparatus

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Thermostatic shaker or water bath with temperature control (±0.1 K)

-

Analytical balance (±0.0001 g)

-

Sintered glass filters (0.45 µm)

-

Drying oven

-

Vials with airtight seals

5.1.2. Procedure

-

Sample Preparation: Add an excess amount of solid this compound to a known volume (e.g., 10 mL) of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature. Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, and preliminary studies should be conducted to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a 0.45 µm filter to avoid transferring any solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Mass Determination: Once the solvent is completely evaporated and the residue is dry, weigh the container with the solid residue.

-

Calculation: The solubility (S) in g/100 mL is calculated using the following formula:

S = (m₂ - m₁) / V * 100

where:

-

m₁ is the mass of the empty container.

-

m₂ is the mass of the container with the dried solute.

-

V is the volume of the saturated solution taken.

-

UV/Vis Spectrophotometry Method

This method is suitable for compounds with a chromophore and can be faster than the gravimetric method.

5.2.1. Materials and Apparatus

-

UV/Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Materials for the gravimetric method (for preparing saturated solutions)

5.2.2. Procedure

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution and achieve equilibrium as described in the gravimetric method (steps 1-3).

-

Sampling and Dilution: Withdraw a small, precise volume of the clear supernatant. Dilute the sample with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λ_max.

-

Calculation: Use the equation of the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Figure 1: Workflow for Gravimetric Solubility Determination.

Factors Influencing Solubility

Caption: Figure 2: Factors Influencing Solubility.

Conclusion

References

An In-depth Technical Guide to the Environmental Fate and Degradation of 3-Chloro-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-hydroxybenzoic acid (3-Cl-4-HBA) is a halogenated aromatic carboxylic acid. As an intermediate in the synthesis of various pharmaceuticals and agrochemicals, its potential release into the environment warrants a thorough understanding of its environmental fate and degradation processes.[1][2] This technical guide provides a comprehensive overview of the current knowledge regarding the physicochemical properties, biodegradation, abiotic degradation, and ecotoxicity of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference/Comment |

| Molecular Formula | C₇H₅ClO₃ | |

| Molecular Weight | 172.57 g/mol | |

| Appearance | White to pale yellow crystalline solid | [2] |

| Melting Point | 169 °C; 171-173 °C; 234 °C | [3][4] - Note: Conflicting data reported. |

| Water Solubility | Soluble in polar solvents like water. Solubility increases with temperature and is pH-dependent. | [1] - Quantitative data not found. For the related 3-chlorobenzoic acid, water solubility is 450 mg/L at 15 °C. |

| Vapor Pressure | No experimental data found. | For the related 3-chlorobenzoic acid, the vapor pressure is 0.00233 mmHg.[5] |

| pKa | 4.20 ± 0.10 (Predicted) | [6][7] |

| Log Kow | 2.41 | [3] |

Environmental Degradation

The persistence of this compound in the environment is determined by both biotic and abiotic degradation processes.

Biodegradation

Microbial degradation is a primary mechanism for the removal of organic compounds from the environment. Both anaerobic and aerobic biodegradation pathways have been investigated for compounds structurally related to 3-Cl-4-HBA.

Under anaerobic conditions, such as in freshwater sediments, this compound can be degraded.[8] Studies have shown that the degradation can proceed via two main initial pathways:

-

Reductive Dechlorination: The chlorine atom is removed to form 4-hydroxybenzoate.

-

Decarboxylation: The carboxyl group is removed to form 2-chlorophenol.

Both of these initial products, 4-hydroxybenzoate and 2-chlorophenol, are further metabolized to phenol, which is subsequently converted to benzoate. Benzoate can then be mineralized to methane and carbon dioxide by anaerobic microbial consortia.[5][8]

Anaerobic degradation pathways of this compound.

While specific studies on the aerobic biodegradation of this compound are limited, the degradation of the closely related compound, 3-chlorobenzoic acid (3-CBA), has been extensively studied and provides a strong model for the potential pathways for 3-Cl-4-HBA. Several aerobic bacterial strains, primarily from the genera Pseudomonas, Alcaligenes, and Cupriavidus, are known to degrade chlorobenzoic acids.[9]

The aerobic degradation of chlorobenzoic acids typically proceeds through the formation of chlorocatechol intermediates, followed by ring cleavage via either the ortho or meta pathway. For 3-CBA, the initial step is dihydroxylation to form 3-chlorocatechol. This is then cleaved and further metabolized to intermediates of the tricarboxylic acid (TCA) cycle.

Given the structure of 3-Cl-4-HBA, a likely initial step in its aerobic degradation would be hydroxylation to form protocatechuic acid or chlorohydroxy-dihydroxybenzoic acid, which would then undergo ring cleavage.

Hypothetical aerobic degradation pathways of this compound.

Table 2: Microorganisms Involved in the Degradation of Related Chlorinated Aromatic Acids

| Microorganism | Compound Degraded | Pathway/Key Enzymes | Reference |

| Pseudomonas aeruginosa 3mT | 3-Chlorobenzoate, 4-Chlorobenzoate | Modified ortho-pathway, Chlorocatechol 1,2-dioxygenase | [10] |

| Alcaligenes sp. L6 | 3-Chlorobenzoate | Gentisate and Protocatechuate pathways | [9] |

| Bacillus mucilaginosus MAM-24 | 3-Chlorobenzoic acid | Dechlorination to benzoic acid | [11] |

Abiotic Degradation

Abiotic processes, including photodegradation and hydrolysis, can also contribute to the transformation of this compound in the environment.

Aromatic compounds can undergo photodegradation when exposed to sunlight. Studies on chlorobenzoic acids have shown that ultraviolet (UV) irradiation in aqueous solutions can lead to the replacement of the chlorine atom with a hydroxyl group.[12] For 3-Cl-4-HBA, this would result in the formation of dihydroxybenzoic acids. The rate and extent of photodegradation are dependent on factors such as water clarity, depth, and the presence of photosensitizing agents. Quantitative data on the photodegradation quantum yield and half-life of 3-Cl-4-HBA in natural sunlight are currently not available.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The C-Cl bond on an aromatic ring is generally resistant to hydrolysis under typical environmental pH conditions (pH 4-9).[13] Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.

Ecotoxicity

The potential for adverse effects on aquatic and terrestrial organisms is a critical component of the environmental risk assessment of a chemical. Specific ecotoxicity data for this compound are limited. However, data for related compounds can provide an initial assessment of its potential toxicity.

Table 3: Ecotoxicity Data for this compound and Related Compounds

| Organism | Compound | Endpoint | Value | Reference/Comment |

| Daphnia magna | Benzoic acid derivatives | 48h EC₅₀ | Varies with substitution. Hydroxyl groups, especially in the ortho position, increase toxicity. | [14] |

| Green algae (Pseudokirchneriella subcapitata) | 4-Hydroxybenzoic acid | 72h IC₅₀ | 9.9 mmol/L | [15] |

| Daphnia magna | 4-Hydroxybenzoic acid | 48h EC₅₀ (immobilization) | > 100 mg/L | [16] |

| Medaka (Oryzias latipes) | 4-Hydroxybenzoic acid | 96h LC₅₀ | 92.8 mg/L | [16] |

| Human Health | This compound | Hazard Statement | Causes skin and serious eye irritation. May cause respiratory irritation. | [9][17] |

The available data suggest that the parent compound, 4-hydroxybenzoic acid, has relatively low acute toxicity to aquatic organisms.[16] However, the addition of a chlorine atom can significantly alter the toxicity of a compound. Therefore, specific testing of 3-Cl-4-HBA is necessary for a definitive risk assessment.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline general methodologies for key experiments related to the environmental fate of this compound.

Aerobic Biodegradation Study

A standardized method to assess the aerobic biodegradation of a chemical in an aqueous medium can be adapted from OECD Guideline 301.

General workflow for an aerobic biodegradation study.

Methodology:

-

Preparation of Test Medium: A mineral salts medium containing essential nutrients is prepared and sterilized.

-

Addition of Test Compound: this compound is added to the medium as the sole source of organic carbon at a known concentration (e.g., 10-20 mg/L).

-

Inoculation: The medium is inoculated with a small volume of a mixed microbial population, typically from the effluent of a wastewater treatment plant.

-

Incubation: The test flasks are incubated in the dark at a constant temperature (e.g., 20-25°C) with shaking to ensure aerobic conditions.

-

Sampling and Analysis: Aliquots are withdrawn at regular intervals and analyzed for the concentration of the test compound and potentially its degradation products.

-

Data Analysis: The percentage of degradation is calculated over time.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a common and reliable method for the quantification of this compound and its degradation products in environmental samples.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an acidic aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of approximately 254 nm.

-

Injection Volume: 20 µL.

Sample Preparation: Aqueous samples may require filtration and, for trace-level analysis, solid-phase extraction (SPE) for pre-concentration.

Conclusion

This compound is a compound for which a complete environmental fate and effects profile is not yet available. While its anaerobic biodegradation pathway has been elucidated, further research is needed to determine its aerobic degradation pathways and the specific microorganisms involved. Quantitative data on its water solubility, vapor pressure, and ecotoxicity are particularly needed for a comprehensive environmental risk assessment. The information on related compounds suggests that it is likely to be biodegradable, but the potential for the formation of more toxic intermediates cannot be ruled out without further study. Researchers and drug development professionals should consider these data gaps when evaluating the environmental impact of processes involving this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [stenutz.eu]

- 4. This compound 98 3964-58-7 [sigmaaldrich.com]

- 5. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 3964-58-7 [m.chemicalbook.com]

- 7. 3964-58-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. The anaerobic degradation of 3-chloro-4-hydroxybenzoate in freshwater sediment proceeds via either chlorophenol or hydroxybenzoate to phenol and subsequently to benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ovid.com [ovid.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. savemyexams.com [savemyexams.com]

- 14. Acute toxicity of benzoic acids to the crustacean Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Growth stimulation and inhibition effects of 4-hydroxybenzoic acid and some related compounds on the freshwater green alga Pseudokirchneriella subcapitata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 17. This compound | C7H5ClO3 | CID 19860 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Chloro-4-hydroxybenzoic Acid: A Versatile Building Block in Organic Synthesis for Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-hydroxybenzoic acid is a halogenated aromatic carboxylic acid that has emerged as a crucial building block in the field of organic synthesis. Its unique trifunctional nature, possessing a carboxylic acid, a phenolic hydroxyl group, and a chloro substituent on the aromatic ring, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties, reactivity, and synthetic applications of this compound, with a particular focus on its role in the development of pharmaceuticals and advanced materials. Detailed experimental protocols for key transformations and a summary of its spectroscopic and physical data are presented to facilitate its use in the laboratory.

Physicochemical and Spectroscopic Properties

This compound is typically a white to pale yellow crystalline solid.[1] A summary of its key physical and spectroscopic properties is provided in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClO₃ | [2] |

| Molecular Weight | 172.57 g/mol | [2] |

| Melting Point | 171-173 °C | [3] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Solubility | Soluble in polar solvents like water, ethanol, and methanol. Solubility in water increases with temperature and is pH-dependent. | [1] |

| pKa | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks/Shifts | Reference |

| ¹H NMR (DMSO-d₆) | δ ~12.5 (s, 1H, -COOH), ~10.0 (s, 1H, -OH), ~7.8 (d, 1H), ~7.7 (dd, 1H), ~7.0 (d, 1H) | [4][5] |

| ¹³C NMR (DMSO-d₆) | δ ~167, 157, 132, 130, 122, 119, 117 | [6] |

| FT-IR (KBr, cm⁻¹) | ~3450 (O-H stretch, phenol), ~3000-2500 (O-H stretch, carboxylic acid), ~1680 (C=O stretch), ~1600, 1500 (C=C aromatic stretch), ~1300 (C-O stretch), ~800-700 (C-Cl stretch) | [7][8] |

| Mass Spectrometry (EI) | m/z 172 (M⁺), 155, 127, 99 | [3] |

Reactivity Profile and Synthetic Applications

The three functional groups of this compound can be selectively addressed to achieve a wide range of chemical transformations.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is readily converted into esters, amides, and acid chlorides, providing a gateway to a vast array of derivatives.

-

Esterification: The carboxylic acid can be esterified under standard Fischer esterification conditions (acid catalysis with an alcohol) or by reaction with alkyl halides in the presence of a base.

-

Amide Coupling: Amide bonds are formed by coupling the carboxylic acid with primary or secondary amines using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of activators like 1-hydroxybenzotriazole (HOBt).[9][10][11]

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can undergo O-alkylation and O-acylation.

-

Williamson Ether Synthesis: Reaction with alkyl halides in the presence of a base, such as potassium carbonate, affords the corresponding ethers.[12][13][14][15][16]

-

Acylation: The hydroxyl group can be acylated using acid chlorides or anhydrides to form esters.

Reactions of the Aromatic Ring

The chloro substituent on the aromatic ring opens up possibilities for cross-coupling reactions.

-

Suzuki-Miyaura Coupling: The chloro group can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids to form C-C bonds, enabling the synthesis of biaryl structures.[17][18][19][20]

Application in the Synthesis of Bioactive Molecules

This compound is a key starting material in the synthesis of various pharmaceuticals, particularly kinase inhibitors and antimicrobial agents.

Kinase Inhibitors

Derivatives of this compound have been utilized in the development of potent kinase inhibitors, such as those targeting the Bcr-Abl kinase, which is implicated in Chronic Myeloid Leukemia (CML).

// Nodes BCR_ABL [label="BCR-ABL", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GRB2 [label="GRB2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SOS [label="SOS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#FBBC05", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT5 [label="STAT5", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis [label="Inhibition of Apoptosis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges BCR_ABL -> GRB2 [color="#202124"]; GRB2 -> SOS [color="#202124"]; SOS -> RAS [color="#202124"]; RAS -> RAF [color="#202124"]; RAF -> MEK [color="#202124"]; MEK -> ERK [color="#202124"]; ERK -> Proliferation [color="#202124"]; BCR_ABL -> PI3K [color="#202124"]; PI3K -> AKT [color="#202124"]; AKT -> mTOR [color="#202124"]; AKT -> Apoptosis [color="#202124"]; BCR_ABL -> STAT5 [color="#202124"]; STAT5 -> Apoptosis [color="#202124"]; STAT5 -> Proliferation [color="#202124"]; } The Bcr-Abl signaling pathway, a key target in CML therapy.

The constitutively active Bcr-Abl tyrosine kinase activates several downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to increased cell proliferation and inhibition of apoptosis.[21][22][23][24][25][26][27][28][29] Small molecule inhibitors designed from this compound can block the ATP-binding site of the Bcr-Abl kinase, thereby inhibiting these downstream effects.

Antimicrobial Agents

The scaffold of this compound is also present in the structure of certain fluoroquinolone antibiotics. These drugs are potent broad-spectrum antibacterial agents.

Experimental Protocols

The following section provides detailed experimental procedures for key transformations of this compound.

General Synthetic Workflow

// Nodes Start [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; Ester [label="Esterification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amide [label="Amide Coupling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ether [label="Etherification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Suzuki [label="Suzuki Coupling", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Ester_Product [label="Ester Derivative", fillcolor="#FFFFFF", fontcolor="#202124"]; Amide_Product [label="Amide Derivative", fillcolor="#FFFFFF", fontcolor="#202124"]; Ether_Product [label="Ether Derivative", fillcolor="#FFFFFF", fontcolor="#202124"]; Suzuki_Product [label="Biaryl Derivative", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Ester [label="-COOH", color="#202124"]; Start -> Amide [label="-COOH", color="#202124"]; Start -> Ether [label="-OH", color="#202124"]; Ester -> Suzuki [label="-Cl", color="#202124"]; Ester -> Ester_Product [color="#202124"]; Amide -> Amide_Product [color="#202124"]; Ether -> Ether_Product [color="#202124"]; Suzuki -> Suzuki_Product [color="#202124"]; } General synthetic transformations of this compound.

1. Esterification: Synthesis of Methyl 3-chloro-4-hydroxybenzoate

-

Procedure: To a solution of this compound (1.0 eq) in methanol (10 vol), slowly add concentrated sulfuric acid (0.1 eq) at 0 °C. Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC. After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the desired ester.[1]

2. Williamson Ether Synthesis: Synthesis of Methyl 3-chloro-4-(benzyloxy)benzoate

-

Procedure: To a solution of methyl 3-chloro-4-hydroxybenzoate (1.0 eq) in acetone (10 vol), add potassium carbonate (1.5 eq) and benzyl bromide (1.2 eq). Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC. After completion, filter the reaction mixture and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography to yield the desired ether.

3. Amide Coupling: Synthesis of N-Phenyl-3-chloro-4-hydroxybenzamide

-

Procedure: To a solution of this compound (1.0 eq), aniline (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF (10 vol) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq). Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC. After completion, filter off the dicyclohexylurea (DCU) precipitate. Dilute the filtrate with ethyl acetate and wash with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

4. Suzuki-Miyaura Coupling: Synthesis of Methyl 4-hydroxy-3-phenylbenzoate

-

Procedure: To a degassed mixture of methyl 3-chloro-4-hydroxybenzoate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 3:1 mixture of toluene and water (10 vol), add tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Heat the mixture to 80-90 °C under an inert atmosphere and stir for 12-18 hours. Monitor the reaction by TLC. After completion, cool the reaction to room temperature and dilute with ethyl acetate. Separate the organic layer and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.[17]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a diverse range of chemical modifications, making it an ideal starting material for the synthesis of complex molecules with important biological activities and material properties. The experimental protocols and data provided in this guide are intended to serve as a practical resource for researchers and scientists in academia and industry, facilitating the exploration of new synthetic routes and the development of novel compounds based on this promising scaffold.

References

- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 2. This compound | C7H5ClO3 | CID 19860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Khan Academy [khanacademy.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Williamson Ether Synthesis [cs.gordon.edu]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Khan Academy [khanacademy.org]

- 15. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 16. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 19. researchgate.net [researchgate.net]

- 20. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]

- 27. researchgate.net [researchgate.net]

- 28. aacrjournals.org [aacrjournals.org]

- 29. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction | Encyclopedia MDPI [encyclopedia.pub]

Theoretical and Computational Elucidation of 3-Chloro-4-hydroxybenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-hydroxybenzoic acid (3Cl-4HBA) is a substituted benzoic acid with potential applications in pharmaceutical and materials science. A comprehensive understanding of its molecular properties is crucial for its effective utilization. This technical guide provides a detailed overview of the theoretical and computational approaches used to characterize 3Cl-4HBA. While direct in-depth computational studies on this specific molecule are limited in publicly available literature, this guide synthesizes information from studies on closely related substituted benzoic acids to present a robust theoretical framework for 3Cl-4HBA. This includes molecular structure and geometry optimization, vibrational analysis (FTIR and Raman), electronic properties (HOMO-LUMO analysis and molecular electrostatic potential), and potential applications in drug design through molecular docking and QSAR studies. All methodologies are detailed to enable researchers to apply these computational techniques to further investigate 3Cl-4HBA and its derivatives.

Introduction

This compound (3Cl-4HBA) is a halogenated phenolic acid. Its structural features, including the carboxylic acid group, hydroxyl group, and chlorine substituent on the benzene ring, impart specific physicochemical properties that make it a molecule of interest for various applications. Theoretical and computational chemistry offer powerful tools to investigate the molecular structure, reactivity, and potential interactions of 3Cl-4HBA at an atomic level, providing insights that complement experimental data and guide further research and development.

This guide will explore the key theoretical and computational methods employed in the study of aromatic carboxylic acids and how they can be specifically applied to 3Cl-4HBA.

Molecular Structure and Geometry Optimization

The foundational step in the computational study of any molecule is the determination of its most stable three-dimensional structure. This is typically achieved through geometry optimization using quantum mechanical methods, most notably Density Functional Theory (DFT).

Computational Methodology

Protocol for Geometry Optimization:

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

-

Method: Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost. The B3LYP functional is a common choice for organic molecules.

-

Basis Set: A basis set describes the atomic orbitals used in the calculation. The 6-311++G(d,p) basis set is a good starting point, offering a flexible description of the electron distribution, including polarization and diffuse functions, which are important for describing systems with lone pairs and potential hydrogen bonding.

-

Environment: Calculations are typically performed in the gas phase to represent an isolated molecule. Solvation effects can be included using continuum models like the Polarizable Continuum Model (PCM).

-

Procedure: An initial guess of the molecular structure is created. The software then iteratively adjusts the positions of the atoms to find the arrangement with the lowest electronic energy, which corresponds to the optimized geometry. A true energy minimum is confirmed by ensuring that all calculated vibrational frequencies are real (i.e., not imaginary).

Expected Structural Parameters

Based on studies of similar substituted benzoic acids, the optimized geometry of 3Cl-4HBA is expected to be planar. The key structural parameters, including bond lengths, bond angles, and dihedral angles, can be calculated. These theoretical values can then be compared with experimental data obtained from techniques like X-ray crystallography, if available.

Table 1: Predicted Geometrical Parameters for this compound (Calculated using DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond | Predicted Value |

| Bond Lengths (Å) | C-Cl | ~1.74 |

| C-O (hydroxyl) | ~1.36 | |

| C-C (aromatic) | ~1.39 - 1.41 | |

| C=O (carboxyl) | ~1.21 | |

| C-O (carboxyl) | ~1.36 | |

| **Bond Angles (°) ** | C-C-Cl | ~120 |

| C-C-O (hydroxyl) | ~118 | |

| O=C-O (carboxyl) | ~123 | |

| Dihedral Angles (°) | O=C-O-H (carboxyl) | ~0 or ~180 (planar) |

Note: These are estimated values based on computational studies of analogous molecules. Actual calculated values would require performing the DFT calculations.

Vibrational Spectroscopy: A Theoretical Perspective

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can predict these vibrational frequencies and intensities, aiding in the interpretation of experimental spectra.

Computational Methodology

Protocol for Vibrational Frequency Calculation:

-

Software: Gaussian, ORCA, etc.

-

Method: Following geometry optimization at the same level of theory (e.g., DFT/B3LYP/6-311++G(d,p)), a frequency calculation is performed.

-

Output: The calculation yields the harmonic vibrational frequencies, IR intensities, and Raman activities.

-

Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data.

Predicted Vibrational Modes

The vibrational spectrum of 3Cl-4HBA can be assigned to specific molecular motions.

Table 2: Predicted Major Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Description |

| O-H Stretch (hydroxyl) | ~3600-3400 | Stretching of the hydroxyl group |

| O-H Stretch (carboxyl) | ~3300-2500 (broad) | Stretching of the carboxylic acid O-H, often broad due to hydrogen bonding |

| C-H Stretch (aromatic) | ~3100-3000 | Stretching of the C-H bonds on the aromatic ring |

| C=O Stretch (carboxyl) | ~1750-1680 | Stretching of the carbonyl group in the carboxylic acid |

| C-C Stretch (aromatic) | ~1600-1450 | In-plane stretching of the aromatic ring |

| C-O Stretch (hydroxyl) | ~1250-1150 | Stretching of the C-O bond of the hydroxyl group |

| C-O Stretch (carboxyl) | ~1300-1200 | Stretching of the C-O single bond in the carboxylic acid |